![molecular formula C9H6N2O2 B231597 1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone CAS No. 18492-62-1](/img/structure/B231597.png)
1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone, also known as MIF-1, is a synthetic compound that has been widely studied for its potential therapeutic applications. MIF-1 belongs to a class of compounds known as opioid peptides, which are known to modulate pain perception and mood.
作用機序
1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone is believed to exert its effects by binding to opioid receptors in the brain and spinal cord. These receptors are known to modulate pain perception and mood, and are the targets of many opioid drugs.
Biochemical and Physiological Effects:
1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter activity, the regulation of immune function, and the modulation of pain perception. Studies have also suggested that 1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone may have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of 1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone is that it is a synthetic compound, which means that it can be easily synthesized and purified for use in laboratory experiments. However, one limitation of 1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone is that it is not a naturally occurring compound, which may limit its potential therapeutic applications.
将来の方向性
There are a number of potential future directions for research on 1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone. One area of interest is the development of novel 1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone analogs with improved pharmacological properties. Another area of interest is the study of 1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone in the context of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone, and to determine its potential therapeutic applications.
合成法
1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves the condensation of a protected amino acid with a protected dipeptide, followed by deprotection and purification.
科学的研究の応用
1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone has been studied extensively for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Studies have shown that 1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone can modulate the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are known to play a role in mood regulation.
特性
CAS番号 |
18492-62-1 |
|---|---|
分子式 |
C9H6N2O2 |
分子量 |
232.32 g/mol |
IUPAC名 |
1-[3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopent-2-en-1-yl]ethanone |
InChI |
InChI=1S/C15H20O2/c1-9(2)12-7-8-17-15(12)14-10(3)5-6-13(14)11(4)16/h7-9,13H,5-6H2,1-4H3 |
InChIキー |
MMNMYKIFFAFENP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(CC1)C(=O)C)C2=C(C=CO2)C(C)C |
正規SMILES |
CC1=C(C(CC1)C(=O)C)C2=C(C=CO2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




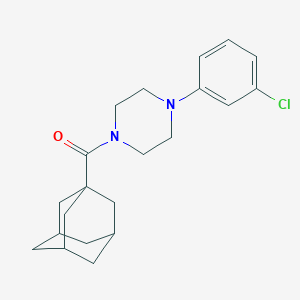
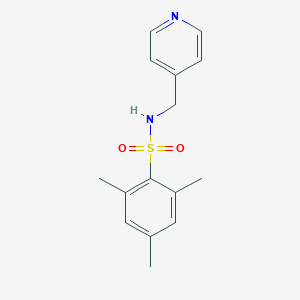
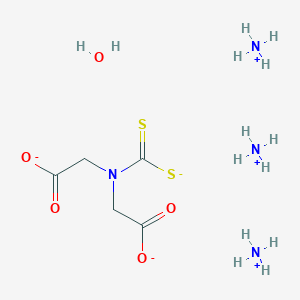
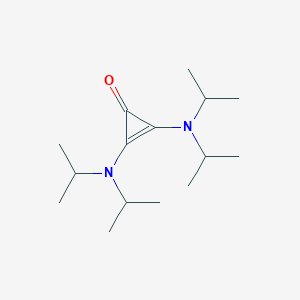
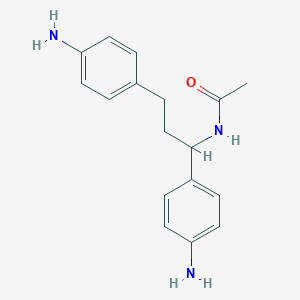

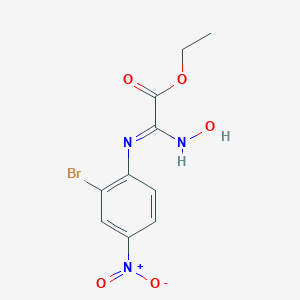
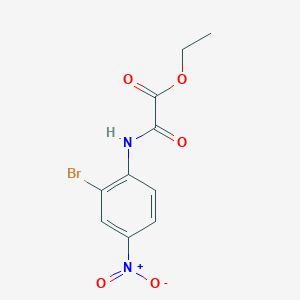
![3-(7-azabicyclo[4.1.0]hept-7-yl)-2-methyl-4(3H)-quinazolinone](/img/structure/B231543.png)
![2,3-dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B231547.png)
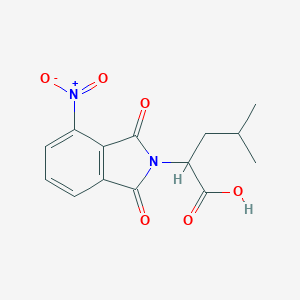
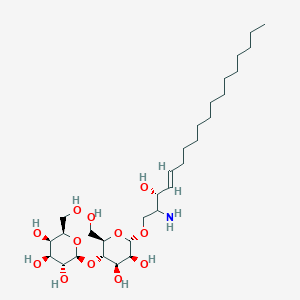
![1-{[3-(Benzyloxy)-1-fluoro-1-propenyl]sulfinyl}-4-methylbenzene](/img/structure/B231556.png)